8-Bromo-7-methylquinazoline-2,4-diol
Description
Significance of Nitrogen-Containing Heterocyclic Scaffolds in Chemical Biology and Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design and discovery of new drugs. nih.govresearchgate.net Statistical analyses of approved pharmaceuticals have revealed that a significant majority contain at least one heterocyclic ring, with nitrogen-based heterocycles being particularly prevalent. nih.govacs.org This prevalence is not coincidental; the presence of nitrogen atoms in a cyclic structure often imparts favorable physicochemical properties, such as improved solubility and the ability to form crucial hydrogen bonds with biological targets like proteins and nucleic acids. acs.org
These structural motifs are found in a vast number of natural products, including alkaloids and vitamins, and are integral to the structure of many synthetic drugs. mdpi.com The unique electronic and steric properties of nitrogen-containing heterocycles allow them to interact with a wide range of biological receptors and enzymes, making them a fertile ground for the development of new therapeutic agents.
Overview of the Quinazoline-2,4-diol Core as a Privileged Structure
The quinazoline-2,4-dione scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyrimidine-2,4-dione ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation stems from its recurring presence in a multitude of compounds exhibiting a broad spectrum of biological activities. The structural rigidity of the quinazoline (B50416) core, combined with the hydrogen bonding capabilities of the dione (B5365651) system, provides a versatile platform for molecular recognition by various biological targets.
Derivatives of the quinazoline-2,4-dione core have been reported to possess a wide array of pharmacological properties, including but not limited to:
Antimicrobial nih.gov
Anticonvulsant
Anti-inflammatory
Antihypertensive
The ability of this scaffold to serve as a template for the development of ligands for diverse biological targets underscores its importance in drug discovery. nih.gov
Research Trajectories for Substituted Quinazoline-2,4-diol Derivatives
The therapeutic potential of the quinazoline-2,4-diol scaffold can be finely tuned through the introduction of various substituents at different positions of the heterocyclic ring system. The strategic placement of functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and metabolic stability.
Research into other substituted quinazoline-2,4-diones has demonstrated the impact of various functional groups on their biological activity. For instance, studies on 3-substituted quinazoline-2,4-dione derivatives have identified compounds with potent dual inhibitory activity against c-Met and VEGFR-2 tyrosine kinases, which are crucial targets in cancer therapy. nih.gov The tables below summarize findings for some substituted quinazoline-2,4-dione derivatives, illustrating the diverse biological activities that can be achieved through chemical modification of this privileged scaffold.
Table 1: Examples of Biologically Active Substituted Quinazoline-2,4-dione Derivatives
| Compound | Substitution Pattern | Biological Activity | Reference |
| 3-Substituted quinazoline-2,4-dione derivatives | Substitution at the N-3 position | Dual c-Met/VEGFR-2 tyrosine kinase inhibitors | nih.gov |
| 1,3-Disubstituted quinazoline-2,4-dione derivatives | Substitutions at the N-1 and N-3 positions | Antibacterial agents | nih.gov |
| 2-Substituted quinazolin-4(3H)-ones | Substitution at the C-2 position | Antiproliferative activity | nih.gov |
| 6-Bromo-2-phenyl-3-substituted quinazolin-4-ones | Substitutions at C-6, C-2, and N-3 positions | Anticancer and antibacterial activity | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-7-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-3-5-7(6(4)10)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
InChI Key |
LIERAYXIBXETOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 7 Methylquinazoline 2,4 Diol and Analogues
Foundational Synthetic Routes to the Quinazoline-2,4-dione System
The construction of the fundamental quinazoline-2,4-dione skeleton is most commonly achieved through the cyclization of appropriately substituted anthranilic acid derivatives or via multicomponent reactions.
Cyclocondensation Reactions of Anthranilic Acid Derivatives
The most traditional and widely employed method for the synthesis of quinazoline-2,4-diones involves the cyclocondensation of anthranilic acid or its derivatives with a one-carbon carbonyl equivalent, such as urea (B33335), phosgene (B1210022), or their surrogates. orgsyn.orgfrontiersin.org
A common approach starts with the reaction of an anthranilic acid with urea, typically by heating the mixture to high temperatures (150-160 °C), to yield the corresponding quinazoline-2,4-dione. orgsyn.org Alternatively, isatoic anhydrides, which are readily prepared from anthranilic acids, can react with amines or isocyanates to form the quinazoline-2,4-dione ring. nih.gov The reaction of 2-aminobenzamides with phosgene or its safer equivalents, like triphosgene (B27547) or di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), also provides an effective route to this heterocyclic system. acs.orgbeilstein-journals.org
The general scheme for the synthesis of quinazoline-2,4-diones from anthranilic acid and urea is depicted below:
For the synthesis of the specifically substituted 8-Bromo-7-methylquinazoline-2,4-diol, this strategy would ideally start from 2-amino-3-bromo-4-methylbenzoic acid. The cyclocondensation of this precursor with urea would directly yield the target molecule. While the precursor 2-amino-3-bromo-4-methylbenzoic acid is commercially available (CAS No. 320740-35-0), detailed procedures for its synthesis and subsequent cyclization are not extensively reported in readily available literature. clearsynth.com
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like quinazoline-2,4-diones in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov
One such strategy involves the one-pot reaction of isatoic anhydride, an amine, and an aldehyde. This approach allows for the introduction of substituents at the N-3 position and potentially at other positions depending on the choice of starting materials. While powerful for generating libraries of analogues, the direct synthesis of this compound via an MCR would require a specifically substituted, and likely non-commercial, starting material.
Regioselective Introduction of Halogen and Alkyl Substituents
A key challenge in the synthesis of this compound is the precise installation of the bromine and methyl groups at the C-8 and C-7 positions, respectively. This can be achieved either by starting with a pre-functionalized anthranilic acid derivative or by the regioselective functionalization of a pre-formed quinazoline-2,4-dione ring.
Bromination at the 8-Position of the Quinazoline (B50416) Scaffold
The directing effects of the substituents already present on the quinazoline ring play a crucial role in determining the position of electrophilic substitution. youtube.com The electron-donating nature of the amino group and the electron-withdrawing nature of the carbonyl groups in the quinazoline-2,4-dione system influence the regioselectivity of bromination.
Direct bromination of an unsubstituted quinazoline-2,4-dione often leads to substitution at the 6-position. Therefore, to achieve bromination at the 8-position, the directing effects of existing substituents must be carefully considered. In the case of a 7-methylquinazoline-2,4-dione intermediate, the methyl group is an ortho-, para-director. This would direct an incoming electrophile, such as a bromine cation, to the 5- or the position ortho to the methyl group. However, steric hindrance and the electronic influence of the heterocyclic part of the molecule can lead to complex outcomes. Specific and optimized reaction conditions are therefore essential for achieving the desired 8-bromo substitution.
Methylation at the 7-Position of the Quinazoline Scaffold
The introduction of a methyl group at the 7-position can be accomplished by starting with a 4-methyl-substituted anthranilic acid derivative. For instance, the synthesis of 7-methylquinazoline-2,4(1H,3H)-dione has been reported. This compound can then serve as a key intermediate for subsequent bromination at the 8-position.
Advanced Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. In the context of quinazoline-2,4-dione synthesis, several advanced techniques have been explored.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. rsc.orgchemindigest.comresearchgate.netnih.gov This has been successfully applied to the synthesis of quinazoline derivatives. acs.org
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. Ultrasound-assisted synthesis has been utilized for the preparation of quinazoline derivatives, offering a green and efficient method. nih.govresearchgate.netrsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. While not yet widely reported specifically for this compound, flow chemistry presents a promising avenue for the future production of such compounds. digitellinc.comacs.orgacs.org
Green Brominating Agents: To minimize the environmental impact of bromination reactions, researchers are exploring the use of greener brominating agents. These include reagents like sodium bromide in the presence of an oxidant, which are less hazardous than elemental bromine. digitellinc.comacsgcipr.org The use of bromide-bromate salts as an eco-friendly alternative to liquid bromine is also a promising approach. chemindigest.com
Below is a table summarizing various synthetic approaches for the quinazoline-2,4-dione system:
| Synthetic Approach | Key Starting Materials | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Cyclocondensation | Anthranilic Acid, Urea | High temperature (150-160 °C) | Traditional, well-established | orgsyn.org |
| Cyclocondensation | 2-Aminobenzamide, Di-tert-butyl dicarbonate | DMAP catalyst | Milder conditions than phosgene | acs.org |
| Microwave-Assisted | Substituted methyl anthranilate, Isocyanate | Microwave irradiation | Rapid, high yields | rsc.orgchemindigest.com |
| Ultrasound-Assisted | Isatoic anhydride, Amine, Aldehyde | Sonication | Green, efficient | researchgate.net |
Derivatization Strategies for Enhancing Molecular Diversity
The this compound core offers several sites for derivatization, allowing for the generation of a library of analogues with potentially diverse biological activities. The primary sites for modification are the nitrogen atoms at positions 1 and 3 of the quinazoline ring, and the bromine atom at position 8, which can participate in cross-coupling reactions.
The N-H groups of the quinazoline-2,4-dione are acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile.
N-Alkylation: The introduction of alkyl groups at the N1 and/or N3 positions is a common derivatization strategy. This can be achieved by reacting the 8-bromo-7-methylquinazoline-2,4-dione with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. The choice of base and solvent can influence the regioselectivity of the alkylation.
N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through various cross-coupling reactions. Copper-catalyzed N-arylation reactions have been successfully employed for the synthesis of N-aryl quinazolinone derivatives. beilstein-journals.org Microwave-mediated N-arylation of 4-chloroquinazolines has been shown to be a rapid and efficient method for generating libraries of 4-anilinoquinazolines. beilstein-journals.org A similar approach could be adapted for the N-arylation of the 8-bromo-7-methylquinazoline-2,4-dione core.
Reactions at the Bromine Atom: The bromine atom at the C8 position is a versatile handle for further functionalization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups, thereby significantly expanding the chemical space around the quinazoline-2,4-dione scaffold.
Derivatization of the Diol Moiety: The "diol" in the name this compound refers to the tautomeric form of the dione (B5365651). The oxygen atoms can also be sites for derivatization, for example, through O-alkylation or O-acylation, although reactions on the nitrogen atoms are generally more common for this class of compounds.
The strategic application of these derivatization techniques can lead to the creation of a diverse library of compounds based on the this compound core, which can then be screened for various biological activities.
Structure Activity Relationship Sar Studies of 8 Bromo 7 Methylquinazoline 2,4 Diol Derivatives
Influence of Substituent Identity and Position on Biological Activity
The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the nature and placement of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov SAR studies have highlighted that substitutions at the C-6, C-7, and C-8 positions of the quinazoline ring are particularly significant in modulating the pharmacological effects. nih.govnih.gov For instance, in the context of EGFR kinase inhibitors, bulkier substituents at the C-7 position of the quinazoline core have been found to be favorable for inhibitory activity. nih.gov
The introduction of different functional groups can steer the molecule towards various therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities. nih.govptfarm.pl The specific combination of an electron-withdrawing bromine atom at the 8-position and an electron-donating methyl group at the 7-position on the quinazoline-2,4-dione scaffold suggests a nuanced interplay of electronic and steric factors that define its interaction with biological targets.
Specific Role of Bromine at the 8-Position in Modulating Receptor/Enzyme Interactions
The presence of a halogen atom, such as bromine, at the 8-position of the quinazoline ring can significantly impact the molecule's binding affinity and selectivity for its biological targets. Halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, can play a crucial role in ligand-receptor binding. While direct studies on 8-bromo-7-methylquinazoline-2,4-diol are limited, research on related quinazoline derivatives provides valuable insights. For example, in a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, the halogenation pattern was a key determinant of their anticonvulsant activity. researchgate.net
Contribution of the Methyl Group at the 7-Position to Pharmacological Profiles
The methyl group at the 7-position of the quinazoline ring, while seemingly simple, can have a significant impact on the pharmacological profile of the compound. As an electron-donating group, the methyl group can modulate the electronic properties of the aromatic ring, which may influence its binding characteristics. Moreover, the steric bulk of the methyl group, although relatively small, can affect the conformation of the molecule and its ability to fit into a specific binding pocket.
Conformational Analysis and Steric Effects of 8-Bromo and 7-Methyl Moieties
Comparative SAR with Other Halogenated and Alkylated Quinazoline-2,4-diol Analogues
To fully appreciate the role of the 8-bromo and 7-methyl substituents, it is instructive to compare the SAR of this compound with that of other halogenated and alkylated analogues.
| Compound/Analogue | Position of Halogen | Position of Alkyl Group | Observed/Inferred Activity | Reference |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | 6 and 8 | 2 | Anticonvulsant activity | researchgate.net |
| 7-alkoxy-quinazoline-2,4-diones | - | 7 (alkoxy) | Limited anticancer activity | ptfarm.pl |
| 6-bromo-quinazoline derivatives | 6 | - | Cytotoxic agents | nih.gov |
This table is generated based on data from related compounds and is for comparative purposes.
The data from related compounds suggest that halogenation at the 8-position can be a key feature for certain biological activities. For instance, the presence of iodine at the 8-position in conjunction with another halogen at the 6-position in quinazolin-4(3H)-ones led to anticonvulsant properties. researchgate.net In contrast, studies on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives, which are alkylated at the 7-position (with a methoxy (B1213986) group), showed limited anticancer and antimicrobial activity. ptfarm.pl This highlights that the specific combination and position of both halogen and alkyl groups are critical in determining the final pharmacological outcome. The unique 8-bromo-7-methyl substitution pattern of the title compound, therefore, likely confers a distinct biological profile that differs from other halogenated or alkylated quinazoline-2,4-dione analogues.
Molecular Mechanisms and Biological Targets of Quinazoline 2,4 Diol Derivatives
Broad Spectrum of Biological Activities of Quinazoline-2,4-dione Derivatives
Quinazoline-2,4(1H,3H)-dione derivatives are recognized for their extensive and varied biological activities. nih.gov This structural motif is a cornerstone in the development of therapeutic agents due to its ability to interact with a multitude of biological targets. researchgate.netnih.gov The pharmacological potential of these compounds is broad, with studies reporting significant antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov
The range of activities also includes anti-HIV, antifungal, antimalarial, antioxidant, and antihypertensive effects. researchgate.netnih.govnih.gov Furthermore, specific derivatives have been identified as inhibitors of phosphodiesterase (PDE) 4 and as antagonists for the 5-HT3A receptor. nih.gov This wide spectrum of bioactivity underscores the versatility of the quinazoline-2,4-dione core in drug discovery. nih.govnih.gov
Table 1: Summary of Reported Biological Activities for Quinazoline-2,4-dione Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | researchgate.netnih.gov |
| Antimicrobial / Antibacterial | nih.govmdpi.com |
| Anti-inflammatory | nih.govmdpi.com |
| Anticonvulsant | nih.govnih.gov |
| Antifungal | researchgate.netnih.gov |
| Antimalarial | researchgate.netnih.govfrontiersin.org |
| Antihypertensive | nih.gov |
| Antioxidant | nih.gov |
| Anti-HIV | researchgate.net |
| Antiplatelet | nih.gov |
| 5-HT3A Receptor Antagonist | nih.gov |
| Phosphodiesterase (PDE) 4 Inhibition | nih.gov |
Identification and Validation of Specific Molecular Targets
The diverse biological effects of quinazoline-2,4-dione derivatives stem from their interaction with various specific molecular targets, primarily enzymes and receptors.
Quinazoline-2,4-diones have been successfully developed as potent inhibitors of several key enzymes implicated in a range of diseases and physiological processes.
Poly(ADP-ribose) Polymerase (PARP-1/2): A significant area of research has focused on quinazoline-2,4-dione derivatives as inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair. rsc.orgacs.org Targeting these enzymes is a validated strategy in cancer therapy. rsc.orgrsc.org Novel derivatives have been synthesized that show potent inhibition of PARP-1 at the nanomolar level (IC₅₀ values as low as 0.51 nM) and PARP-2 at slightly higher concentrations. rsc.orgrsc.orgacs.org Some compounds exhibit selectivity for PARP-1 over PARP-2. rsc.orgrsc.orgnih.gov For instance, one derivative, compound 11, demonstrated strong potentiation of the cytotoxicity of temozolomide (B1682018) (TMZ) in a xenograft tumor model. rsc.org Another compound, Cpd36, was identified as a potent inhibitor of PARP-1 (IC₅₀ = 0.94 nM) and PARP-2 (IC₅₀ = 0.87 nM). nih.gov
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a critical enzyme in tyrosine catabolism and a target for herbicides and therapeutics for type I tyrosinemia. nih.gov A series of triketone-containing quinazoline-2,4-dione derivatives have been designed and synthesized as HPPD inhibitors. nih.govacs.org Some of these compounds exhibit potent herbicidal activity. acs.org Compound 11h, for example, showed very high HPPD inhibition with a Kᵢ value of 0.005 μM, which is more potent than the commercial herbicide mesotrione. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and other Protein Kinases: Several quinazoline (B50416) derivatives are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. nih.gov A series of 3-substituted quinazoline-2,4(1H,3H)-diones were designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, both of which are implicated in tumor angiogenesis and metastasis. tandfonline.comnih.govmdpi.com Compounds such as 2c, 4b, and 4e demonstrated significant dual inhibition with IC₅₀ values in the nanomolar range (0.052–0.084 µM) for both enzymes. tandfonline.com Other quinazoline-based compounds have also shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com
Chitin Synthase (CHS): As an essential enzyme for fungal cell wall synthesis, Chitin Synthase (CHS) is an attractive target for antifungal agents. nih.gov A series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives were evaluated for their ability to inhibit CHS. nih.gov Several compounds showed strong inhibitory potency, with compound 5c displaying an IC₅₀ of 0.08 mmol/L, making it more potent than the positive control, polyoxin (B77205) B. nih.gov The antifungal activity of these compounds correlated positively with their CHS inhibition. nih.gov
Na+/H+ Exchanger-1 (NHE-1): The Na+/H+ exchanger-1 is involved in various physiological processes, and its inhibition is a target for conditions including inflammation. nih.gov Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and identified as potent NHE-1 inhibitors. mdpi.comnih.govmdpi.com The introduction of a guanidine moiety to the quinazoline-2,4(1H,3H)-dione structure has proven to be a promising strategy for developing NHE-1 inhibitors. mdpi.comnih.gov
Table 2: Enzyme Inhibition by Selected Quinazoline-2,4-dione Derivatives
| Enzyme Target | Derivative Example | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| PARP-1 | Compound 24 | 0.51 nM | acs.org |
| PARP-1 | Cpd36 | 0.94 nM | nih.gov |
| PARP-2 | Cpd36 | 0.87 nM | nih.gov |
| HPPD | Compound 11h | 0.005 µM (Kᵢ) | nih.gov |
| c-Met/VEGFR-2 | Compound 4b | 0.063 µM / 0.052 µM | tandfonline.com |
| c-Met/VEGFR-2 | Compound 4e | 0.084 µM / 0.075 µM | tandfonline.com |
In addition to enzyme inhibition, quinazoline-2,4-dione derivatives have been shown to modulate the activity of specific receptors. Research has identified certain analogues that function as 5-HT3A receptor antagonists, indicating their potential utility in conditions where this receptor is a relevant target. nih.gov
Elucidation of Cellular and Subcellular Pathways Affected
The interaction of quinazoline-2,4-dione derivatives with their molecular targets triggers a cascade of effects on various cellular and subcellular pathways.
DNA Damage Repair: As potent PARP-1/2 inhibitors, these compounds interfere with the DNA repair machinery of cells. rsc.orgacs.org This is particularly effective in cancer cells with existing DNA repair defects, a concept known as synthetic lethality. rsc.org By blocking the repair of DNA breaks, these inhibitors can potentiate the effects of DNA-damaging chemotherapeutics like temozolomide. rsc.orgrsc.org
Cell Cycle Arrest and Apoptosis: Inhibition of protein kinases such as VEGFR-2 and c-Met by quinazoline-2,4-dione derivatives has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. tandfonline.comnih.goveurekaselect.com For example, compounds 4b and 4e were found to arrest the cell cycle and induce significant levels of apoptosis in HCT-116 colorectal cancer cells. tandfonline.com Similarly, VEGFR-2 inhibition by compound SQ2 led to cell cycle arrest in the G1 and G2/M phases and induced apoptosis. nih.goveurekaselect.com The apoptotic pathway can be triggered by upregulating pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic gene Bcl-2. mdpi.com
Angiogenesis: By inhibiting VEGFR-2, a key regulator of angiogenic factors, these derivatives can suppress the formation of new blood vessels (angiogenesis), a process critical for tumor growth and survival. tandfonline.comnih.gov
Inflammatory Pathways: Through the inhibition of NHE-1, certain quinazoline-2,4-dione derivatives can suppress cytokine-mediated inflammatory responses. mdpi.comnih.gov For instance, derivative 4a was shown to inhibit nitric oxide (NO) synthesis and IL-6 secretion in macrophages and alleviate inflammation in a model of acute lung injury. mdpi.com
Insights into Binding Modes and Ligand-Target Interactions
Understanding the specific interactions between quinazoline-2,4-dione derivatives and their targets is crucial for rational drug design. X-ray crystallography and molecular docking studies have provided detailed insights into these binding modes.
PARP-1: A co-crystal structure of compound 11 complexed with PARP-1 revealed a unique binding mode within the catalytic domain. rsc.orgrsc.org The design of these inhibitors often utilizes the quinazolinone scaffold as a bioisostere for other known pharmacophores, aiming to engage with the enzyme through specific interactions like hydrogen bonding. researchgate.net
VEGFR-2 and c-Met: Molecular modeling studies of dual c-Met/VEGFR-2 inhibitors showed binding modes similar to the established inhibitor cabozantinib. tandfonline.com For VEGFR-2, key interactions include hydrogen bonds with the highly conserved residue Asp1046 in the hinge region. tandfonline.com Compound 4e also forms hydrogen bonds with Glu885. tandfonline.com For the c-Met kinase, compound 4b was shown to form a hydrogen bond with the conserved residue Asp1222. tandfonline.com
DNA Gyrase: In the context of antibacterial activity, docking studies of quinazolin-2,4-dione derivatives with DNA gyrase have been performed. These studies show interactions such as hydrogen bonding with guanine (B1146940) residues (DG16) and pi-hydrogen interactions with amino acids like Gln1267 through the quinazoline moiety. rsc.org
Acetylcholinesterase (AChE): Docking studies of certain derivatives within the active site of human AChE have identified key interactions, including hydrogen bonds, π-π stacking, and π-cation interactions that contribute to the inhibitory activity. researchgate.net
These detailed interaction maps allow for the structure-based design of new derivatives with improved potency and selectivity.
Computational and Theoretical Investigations of 8 Bromo 7 Methylquinazoline 2,4 Diol
Molecular Docking and Scoring for Predicted Target Binding
Detailed molecular docking studies for 8-Bromo-7-methylquinazoline-2,4-diol are not extensively available in the public domain. However, research on structurally related quinazoline (B50416) derivatives provides insights into their potential binding mechanisms. For instance, studies on 6-bromo quinazoline derivatives have shown interactions with the epidermal growth factor receptor (EGFR). nih.govresearchgate.net Molecular docking simulations of these related compounds have indicated binding energies in the range of -5.3 to -6.7 kcal/mol, suggesting a potential for these molecules to interact with biological targets. nih.govresearchgate.net The interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket of the target protein. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Specific quantum chemical calculations for this compound are not readily found in published literature. However, Density Functional Theory (DFT) analyses have been performed on analogous bromo-quinazoline structures. For example, calculations at the B3LYP/6–31+G(d, p) level have been used to investigate the thermodynamic stability of similar compounds. nih.gov These types of calculations are crucial for understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which in turn help in predicting the reactivity and stability of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability
While specific molecular dynamics (MD) simulation data for this compound is not available, MD simulations have been effectively used to study the stability of related 6-bromo quinazoline derivatives when bound to protein targets like EGFR. nih.gov These simulations, often run for durations such as 100 nanoseconds, help in assessing the conformational stability of the ligand-protein complex. nih.gov Parameters like the root-mean-square deviation (RMSD) are monitored to understand the stability of the compound within the binding site over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
There are no specific Quantitative Structure-Activity Relationship (QSAR) models reported for this compound. QSAR studies typically require a dataset of multiple, structurally similar compounds with measured biological activities to develop a predictive model. The development of such a model for this specific compound would be contingent on the synthesis and testing of a series of related analogues to establish a correlation between their structural features and biological effects.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
Specific in silico ADMET predictions for this compound are not documented in the searched resources. However, computational tools are frequently used to predict the pharmacokinetic properties of drug candidates. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For related compounds, such as 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, some computed properties are available in public databases. nih.govepa.gov
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Novel 8-Bromo-7-methylquinazoline-2,4-diol Analogues with Enhanced Selectivity
The rational design of new chemical entities is a cornerstone of modern drug discovery. For the this compound scaffold, future efforts should focus on creating analogues with improved selectivity for specific biological targets. This can be achieved by systematically modifying the core structure. For instance, substitutions at the N-1 and N-3 positions of the quinazoline-2,4-dione ring have been shown to significantly influence biological activity. nih.gov
The synthesis of such analogues can draw upon established methods for preparing quinazoline-2,4(1H,3H)-diones. These include the condensation of appropriately substituted anthranilic acids or o-aminonitriles with reagents like urea (B33335) or formamide. researchgate.netacs.org More advanced, multi-component reactions can also be employed to generate a diverse library of derivatives for screening. tandfonline.com The key would be to start with a precursor that incorporates the 8-bromo-7-methyl substitution pattern on the aniline (B41778) ring.
Discovery of Unexplored Biological Targets and Pathways
The quinazoline-2,4-dione core has been associated with a multitude of biological activities, suggesting its potential to interact with numerous cellular targets. researchgate.net A critical area of future research will be to identify novel biological targets and pathways for this compound analogues.
High-throughput screening of these novel compounds against a panel of known and orphan receptors, enzymes, and ion channels could reveal unexpected biological activities. For example, various quinazolinedione derivatives have shown inhibitory activity against enzymes like c-Met/VEGFR-2 tyrosine kinases, poly(ADP-ribose) polymerase (PARP), and 4-hydroxyphenylpyruvate dioxygenase (HPPD). tandfonline.comacs.orgnih.gov Investigating the potential of 8-bromo-7-methyl substituted analogues to modulate these or other pathways could open up new therapeutic avenues. Furthermore, exploring their effects on signaling pathways implicated in cancer, such as those involving Akt and p38/JNK, could be a fruitful line of inquiry. nih.gov
Development of Advanced Methodologies for Mechanistic Characterization
A deep understanding of how a drug molecule interacts with its target is crucial for its development. For novel this compound analogues, advanced methodologies will be required to elucidate their mechanism of action. Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the binding interactions between the compound and its target protein. acs.org
In addition to structural biology, a range of biophysical and cellular assays will be essential. Isothermal titration calorimetry (ITC) can be used to determine the binding affinity and thermodynamics of the interaction. nih.gov Cellular thermal shift assays (CETSA) can confirm target engagement within a cellular context. Furthermore, detailed kinetic studies can differentiate between various modes of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing a more complete picture of the compound's functional effects. acs.org
Integration of Multidisciplinary Approaches for Comprehensive Understanding
To fully realize the therapeutic potential of novel this compound analogues, a multidisciplinary approach is indispensable. This involves the convergence of expertise from various fields, including medicinal chemistry, chemical biology, structural biology, computational modeling, and pharmacology. europa.eu
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of newly designed analogues and guide synthetic efforts. nih.gov These in silico predictions can then be validated through experimental studies. A close collaboration between synthetic chemists, who can create the novel compounds, and biologists, who can evaluate their activity and mechanism, will be paramount. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and will be essential for translating the promise of the this compound scaffold into tangible therapeutic benefits.
Q & A
Q. What are the established synthetic routes for 8-Bromo-7-methylquinazoline-2,4-diol, and how do reaction conditions influence yield and purity?
The synthesis of quinazoline derivatives often involves halogenation and functional group modifications. For example, bromination at the 8-position can be achieved using brominating agents like or under controlled temperatures (40–60°C). Methanol or acetic acid is typically used as a solvent to stabilize intermediates. Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate the product with >95% purity. Kinetic studies suggest that pH adjustments (e.g., buffered conditions at pH 7–9) minimize side reactions during halogenation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Monitors reaction progress by tracking absorbance peaks at 270–290 nm (quinazoline core) and 320–340 nm (bromine substituent).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., , expected 283.97) and fragmentation patterns.
- NMR (¹H/¹³C) : Key signals include a singlet for the methyl group at δ 2.5 ppm (¹H) and deshielded carbons at δ 160–170 ppm (C-2 and C-4 hydroxyls) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (<2% area) .
Q. What is the role of this compound in medicinal chemistry, particularly in kinase inhibition studies?
Quinazoline derivatives are pivotal in designing epidermal growth factor receptor (EGFR) inhibitors. The bromine atom enhances binding affinity to the ATP-binding pocket, while the 2,4-diol groups stabilize hydrogen bonding with kinase residues (e.g., Thr766 and Met769). Preclinical assays show IC₅₀ values in the nanomolar range for EGFR-positive cell lines, with cytotoxicity evaluated via MTT assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during the synthesis of this compound derivatives?
Regioselective bromination requires careful control of steric and electronic factors. For example:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor bromination at the 7-position due to increased electrophilicity.
- Catalysts : Lewis acids like direct bromine to electron-rich positions (e.g., para to methyl groups).
- Temperature : Lower temperatures (0–10°C) reduce competing dimerization or oxidation. Computational DFT studies (B3LYP/6-31G*) can predict reactive sites .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound analogs in anticancer research?
- Substituent Variation : Replacing the 7-methyl group with bulkier substituents (e.g., trifluoromethyl) improves metabolic stability.
- Biological Assays : VEGF inhibition is tested via ELISA (IC₅₀ ~ 0.8 µM for compound 17 in Table 2 of ), while apoptosis induction is measured using flow cytometry (Annexin V/PI staining).
- Molecular Docking : AutoDock Vina simulations correlate substituent size with binding energy (ΔG ≤ -9.5 kcal/mol indicates high affinity) .
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line heterogeneity or incubation time). To address this:
- Standardized Protocols : Use identical cell lines (e.g., A549 for lung cancer) and ATP concentrations in kinase assays.
- Metabolic Stability Tests : Incubate compounds with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation).
- Data Normalization : Report activity relative to a positive control (e.g., gefitinib for EGFR) to minimize inter-lab variability .
Methodological Notes
- Synthetic Reproducibility : Always confirm intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) before proceeding to the next step .
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
